molecular formula C19H19N11O B2659806 1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1448051-22-6

1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2659806
CAS No.: 1448051-22-6
M. Wt: 417.437
InChI Key: DKXKCKJAPFJASA-UHFFFAOYSA-N
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Description

1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

The synthesis of 1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide involves several steps, typically starting with the preparation of the pyrazole and triazole intermediates. These intermediates are then coupled with pyrimidine derivatives under specific reaction conditions. The final step involves the formation of the piperidine-4-carboxamide moiety. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the heterocyclic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes, such as CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function .

Properties

IUPAC Name

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N11O/c31-19(27-15-8-17(23-11-21-15)30-13-20-10-26-30)14-2-6-28(7-3-14)16-9-18(24-12-22-16)29-5-1-4-25-29/h1,4-5,8-14H,2-3,6-7H2,(H,21,23,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXKCKJAPFJASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=NC=N2)N3C=NC=N3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N11O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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